molecular formula C15H14N6OS B6429875 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline CAS No. 2097868-46-5

2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline

Cat. No.: B6429875
CAS No.: 2097868-46-5
M. Wt: 326.4 g/mol
InChI Key: HPVUOGUJORJUBW-UHFFFAOYSA-N
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Description

2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperazine ring, which is further substituted with a thiadiazole moiety

Mechanism of Action

Target of Action

The primary target of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is located in various regions of the brain .

Mode of Action

The compound interacts with its target, the 5-HT1A receptor, by acting as an agonist or antagonist . This means it can either increase or decrease the activity of the receptor. The exact mode of action depends on the specific derivative of the compound .

Biochemical Pathways

The activation or inhibition of the 5-HT1A receptor by this compound can affect various biochemical pathways. These include the serotonergic pathway , which is involved in mood regulation, and the dopaminergic pathway , which is involved in reward and pleasure responses .

Result of Action

The molecular and cellular effects of this compound’s action depend on whether it acts as an agonist or antagonist at the 5-HT1A receptor. As an agonist, it could help increase serotonergic activity and potentially have antidepressant effects. As an antagonist, it could decrease serotonergic activity and potentially have different neurological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoxaline core, which can be achieved through the condensation of o-phenylenediamine with a suitable diketone, such as glyoxal. The resulting quinoxaline is then subjected to acylation using a suitable acylating agent to introduce the carbonyl group.

Next, the piperazine ring is introduced via nucleophilic substitution reactions. The thiadiazole moiety is often synthesized separately through the cyclization of thiosemicarbazide with appropriate reagents like phosphorus oxychloride. Finally, the thiadiazole is coupled with the piperazine-quinoxaline intermediate under suitable conditions, such as in the presence of a base like triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiadiazole and piperazine moieties suggests possible activity against certain diseases, including cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure makes it a valuable component in the design of advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]benzimidazole
  • 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]pyridine
  • 2-[4-(1,2,5-Thiadiazol-3-yl)piperazine-1-carbonyl]pyrazine

Uniqueness

Compared to these similar compounds, 2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline is unique due to the presence of the quinoxaline core, which provides additional sites for interaction with biological targets and enhances its potential as a therapeutic agent. The combination of the thiadiazole, piperazine, and quinoxaline moieties in a single molecule offers a versatile scaffold for the development of new drugs and materials.

Properties

IUPAC Name

quinoxalin-2-yl-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-15(13-9-16-11-3-1-2-4-12(11)18-13)21-7-5-20(6-8-21)14-10-17-23-19-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVUOGUJORJUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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